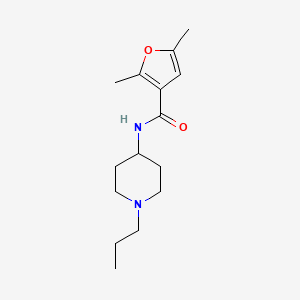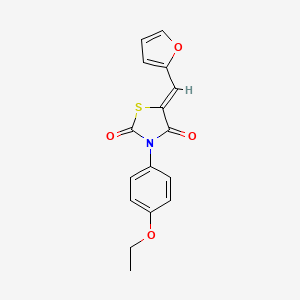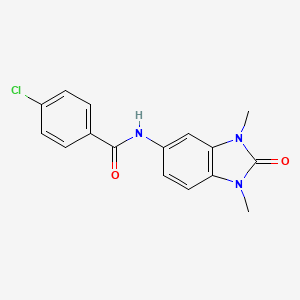
2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide
Overview
Description
2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide is a synthetic organic compound that belongs to the class of furamides It is characterized by the presence of a furan ring substituted with dimethyl groups and a piperidinyl-propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Piperidinyl-Propyl Side Chain: The piperidinyl-propyl side chain can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable propyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the furan ring or the piperidinyl-propyl side chain.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or the side chain.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield furanones or carboxylic acids.
Reduction: Can yield reduced furan derivatives or amines.
Substitution: Can yield alkylated or acylated derivatives.
Scientific Research Applications
2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and piperidinyl-propyl side chain may play a role in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-furamide can be compared with other similar compounds, such as:
2,5-dimethyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide: A thiophene analog with similar structural features but different chemical properties.
N-(1-propyl-4-piperidinyl)isonicotinamide: A compound with a different heterocyclic ring but similar piperidinyl-propyl side chain.
The uniqueness of this compound lies in its specific combination of the furan ring and piperidinyl-propyl side chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-7-17-8-5-13(6-9-17)16-15(18)14-10-11(2)19-12(14)3/h10,13H,4-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLCILPFCQJCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-[(diethylamino)methyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4588034.png)
![(3aR,7aS)-2-[2-(difluoromethoxy)-5-methylphenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4588035.png)
![N-(2,4-dichlorophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B4588038.png)
![N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4588046.png)
![butyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B4588062.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4588078.png)
![2-chloro-N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-5-(methylthio)benzamide](/img/structure/B4588088.png)

![3-chloro-N-[3-(morpholin-4-ylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4588109.png)

![ETHYL 6-ETHYL-2-({2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4588119.png)
![2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4588120.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B4588128.png)
